2,4-Dichloro-5-methylmandelic acid
Description
Significance of α-Hydroxy Carboxylic Acids in Organic Synthesis and Stereochemistry
Alpha-hydroxy carboxylic acids, including mandelic acid and its derivatives, are fundamental precursors in organic synthesis. wikipedia.org Their dual functionality, possessing both a carboxylic acid and a hydroxyl group, allows for a wide range of chemical transformations. These transformations include esterification, amidation, oxidation, and reduction, making them valuable starting materials for the synthesis of more complex molecules. organic-chemistry.org
The presence of a stereocenter at the α-carbon imparts chirality to these molecules, a property of immense importance in medicinal chemistry and materials science. nih.govnih.gov Enantiomerically pure α-hydroxy carboxylic acids are crucial for the synthesis of single-enantiomer drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. researchgate.net The development of stereoselective synthetic methods to access these chiral building blocks is a major focus of contemporary organic chemistry research. nih.gov
Contextualization of Halogenated and Alkyl-Substituted Mandelic Acid Derivatives
The properties and reactivity of mandelic acid can be finely tuned by introducing substituents onto the aromatic ring. Halogenation and alkylation are common modifications that significantly influence the electronic and steric properties of the molecule.
Halogenated Mandelic Acid Derivatives: The introduction of halogen atoms, such as chlorine or fluorine, onto the phenyl ring can alter the acidity of the carboxylic acid and the reactivity of the benzylic hydroxyl group. tandfonline.com Halogenated derivatives are also explored for their potential to form specific intermolecular interactions, such as halogen bonding, which can be exploited in crystal engineering and the design of coordination polymers. tandfonline.comunimelb.edu.au The position and number of halogen substituents dictate the extent of these effects. For instance, 2-chloromandelic acid and 3,5-difluoromandelic acid have been used in the construction of chiral coordination polymers. tandfonline.comresearchgate.net
Alkyl-Substituted Mandelic Acid Derivatives: The presence of alkyl groups, such as a methyl group, on the aromatic ring can influence the molecule's lipophilicity and steric bulk. nih.gov These modifications can impact how the molecule interacts with biological systems or its solubility in various solvents. Research into alkyl-substituted mandelic acids has included investigations into their bacteriological effects and their use in studying enzyme kinetics. acs.org
Current Research Frontiers Pertaining to 2,4-Dichloro-5-methylmandelic Acid Systems
The specific compound, this compound, combines both halogen and alkyl substitutions, presenting a unique set of properties for investigation. While direct and extensive research on this particular molecule is not widely documented in publicly available literature, its structural motifs suggest several areas of potential research interest.
Current research on related substituted mandelic acids provides a framework for potential investigations into this compound. These areas include:
Asymmetric Synthesis: Developing efficient and stereoselective methods for the synthesis of enantiomerically pure (R)- and (S)-2,4-dichloro-5-methylmandelic acid would be a primary focus. This would enable the exploration of their potential as chiral resolving agents or as precursors for chiral pharmaceuticals.
Coordination Chemistry: Investigating the coordination behavior of this compound with various metal ions could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties. unimelb.edu.au The presence of both chloro and methyl substituents could influence the packing and dimensionality of these structures.
Biological Activity Screening: Given that various substituted mandelic acids exhibit biological activity, screening this compound for potential antimicrobial, antifungal, or other pharmacological effects would be a logical avenue of research.
Intermediate in Organic Synthesis: Its potential as an intermediate in the synthesis of more complex target molecules, such as agrochemicals or pharmaceuticals, is another area of interest. The specific substitution pattern may be crucial for directing subsequent chemical transformations.
The following table provides a summary of the key characteristics of this compound based on its structural components and general knowledge of substituted mandelic acids.
| Property | Description |
| Molecular Formula | C9H8Cl2O3 |
| Structural Features | Mandelic acid core with two chlorine atoms at positions 2 and 4, and a methyl group at position 5 of the phenyl ring. |
| Key Functional Groups | Carboxylic acid, α-hydroxyl group, dichlorinated phenyl ring, methyl group. |
| Chirality | Possesses a chiral center at the α-carbon. |
| Potential Research Areas | Asymmetric synthesis, coordination chemistry, biological activity screening, synthetic intermediate. |
Further empirical research is necessary to fully elucidate the specific properties and potential applications of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichloro-5-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-2-5(8(12)9(13)14)7(11)3-6(4)10/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPKCBPPLIERJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of 2,4 Dichloro 5 Methylmandelic Acid
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 2,4-Dichloro-5-methylmandelic acid. These complementary methods provide a detailed fingerprint of the molecule's vibrational modes.
Analysis of Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is dominated by the characteristic absorptions of its constituent functional groups: the carboxylic acid, the hydroxyl group, and the substituted phenyl ring.
The hydroxyl (-OH) group of the carboxylic acid and the alpha-hydroxyl group give rise to a broad O-H stretching band in the FT-IR spectrum, typically in the range of 3400-2400 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. In the gas phase or in dilute non-polar solvents, a sharper, free O-H stretching vibration would be observed at higher wavenumbers. The O-H in-plane bending vibration is expected to appear around 1440-1395 cm⁻¹, while the out-of-plane bend is found in the 960-900 cm⁻¹ region.
The carbonyl (C=O) group of the carboxylic acid exhibits a strong and sharp absorption band in the FT-IR spectrum, typically between 1725 and 1700 cm⁻¹ for dimeric aliphatic carboxylic acids. The presence of the electron-withdrawing phenyl group may slightly shift this frequency.
The aromatic ring (C=C) stretching vibrations are expected to produce a series of bands in the 1600-1450 cm⁻¹ region of both FT-IR and FT-Raman spectra. The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of these bands.
The C-Cl stretching vibrations of the two chlorine substituents on the phenyl ring are anticipated to appear in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. These bands can be useful for confirming the presence of the halogen atoms.
A summary of the expected characteristic vibrational frequencies is presented in Table 1.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H Stretch (H-bonded) | 3400 - 2400 (broad) |
| C=O Stretch | 1725 - 1700 | |
| C-O Stretch | 1320 - 1210 | |
| O-H Bend (in-plane) | 1440 - 1395 | |
| O-H Bend (out-of-plane) | 960 - 900 | |
| Hydroxyl (-OH) | O-H Stretch | ~3400 |
| C-O Stretch | 1260 - 1000 | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| C=C Stretch | 1600 - 1450 | |
| C-H Bending | 900 - 675 | |
| Substituents | C-Cl Stretch | 800 - 600 |
| C-H (methyl) Stretch | 2975 - 2950, 2885 - 2860 |
Table 1: Hypothetical FT-IR and FT-Raman Characteristic Vibrational Frequencies for this compound. This data is illustrative and based on typical values for the respective functional groups.
Interpretation of Substituent Effects on Spectral Features
The presence of two chlorine atoms and a methyl group on the phenyl ring significantly influences the vibrational spectrum of the mandelic acid core. The electron-withdrawing nature of the chlorine atoms can affect the electronic distribution within the benzene ring and, consequently, the force constants of the various bonds. This can lead to shifts in the positions of the aromatic C=C and C-H stretching and bending vibrations. ijtsrd.com The mass effect of the chlorine atoms will also influence the lower frequency vibrational modes.
The methyl group, being electron-donating, will also perturb the electronic environment of the ring, albeit to a lesser extent than the halogens. Its characteristic C-H stretching and bending vibrations will also be present in the spectrum. The specific substitution pattern (2,4-dichloro-5-methyl) will determine the appearance of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region, which is often diagnostic of the substitution type on a benzene ring.
Correlation with Computational Spectral Predictions
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and interpreting the vibrational spectra of complex molecules like this compound. nih.govresearchgate.net By calculating the optimized molecular geometry and the corresponding harmonic vibrational frequencies, a theoretical spectrum can be generated. um.esnih.gov
These theoretical predictions, when scaled appropriately to account for anharmonicity and basis set limitations, can be correlated with the experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net This correlation aids in the definitive assignment of vibrational modes, especially in the complex fingerprint region where many vibrations overlap. ijtsrd.com Furthermore, computational analysis can help in understanding the nature of complex vibrations that involve the coupled motion of several atoms. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation
The ¹H NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns (multiplicity) determined by the coupling with neighboring protons. The single proton on the chiral carbon (methine proton) would likely appear as a singlet or a narrowly split multiplet. The methyl protons will give rise to a sharp singlet in the upfield region. The protons of the hydroxyl and carboxylic acid groups are often broad and their chemical shifts can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 170 ppm. docbrown.info The aromatic carbons will resonate in the 120-140 ppm region, with the carbons attached to the chlorine atoms showing characteristic shifts. The carbon of the chiral center (methine carbon) and the methyl carbon will have distinct signals in the aliphatic region of the spectrum. docbrown.infochemicalbook.com
A hypothetical assignment of the ¹H and ¹³C NMR chemical shifts is presented in Table 2.
| Atom Position | ¹H Chemical Shift (ppm) (Hypothetical) | ¹³C Chemical Shift (ppm) (Hypothetical) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | ~175 |
| α-Hydroxyl (-OH) | 4.0 - 6.0 (broad s) | - |
| α-Carbon (-CHOH) | ~5.2 (s) | ~75 |
| Aromatic C-H (Position 3) | ~7.4 (s) | ~130 |
| Aromatic C-H (Position 6) | ~7.2 (s) | ~128 |
| Methyl (-CH₃) | ~2.3 (s) | ~20 |
| Aromatic C-Cl (Position 2) | - | ~135 |
| Aromatic C-Cl (Position 4) | - | ~132 |
| Aromatic C-CH₃ (Position 5) | - | ~138 |
| Aromatic C (ipso to COOH) | - | ~140 |
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in a Deuterated Solvent. These values are illustrative and based on typical chemical shifts for similar structural motifs.
Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis
The presence of a chiral center at the α-carbon of this compound necessitates the use of advanced NMR techniques for the determination of its stereochemistry and conformational preferences.
Stereochemical Assignment: The absolute configuration of the chiral center can often be determined by derivatizing the molecule with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), and analyzing the ¹H NMR spectrum of the resulting diastereomers. researchgate.net The differential shielding effects of the chiral auxiliary on the protons of the substrate can provide information about its absolute stereochemistry. Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to probe through-space interactions between protons, which can help in establishing the relative stereochemistry of the molecule. longdom.org
Conformational Analysis: The rotational freedom around the single bonds in this compound leads to different possible conformations. The preferred conformation can be investigated by a combination of experimental NMR data and computational modeling. um.esresearchgate.net Temperature-dependent NMR studies can reveal information about the energy barriers between different conformers. bohrium.com Advanced computational methods, such as DFT, can be used to calculate the energies of different conformers and predict their NMR parameters. um.es By comparing the calculated and experimental NMR data, the most likely solution-state conformation can be determined. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elucidating the structure of a compound.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₉H₈Cl₂O₃. The theoretical monoisotopic mass can be calculated with high precision. Based on the computed monoisotopic mass of 2,4-dichloromandelic acid (219.9693994 Da) nih.gov, the addition of a methyl group (CH₂) would result in an expected exact mass.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₈Cl₂O₃ |
| Theoretical Monoisotopic Mass | 233.98505 Da |
| Expected [M-H]⁻ Ion | 232.97778 Da |
| Expected [M+H]⁺ Ion | 234.99233 Da |
Note: The values in this table are theoretical and have been calculated based on the elemental composition.
In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For this compound, the fragmentation would be influenced by the carboxylic acid, hydroxyl, and dichlorinated phenyl groups.
Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (a loss of 45 Da) and the loss of a hydroxyl radical (a loss of 17 Da) libretexts.org. For mandelic acid and its derivatives, cleavage of the bond between the alpha-carbon and the carboxyl group is a characteristic fragmentation pathway cardiff.ac.ukmassbank.eu. The presence of the stable dichlorinated aromatic ring is expected to lead to a prominent fragment corresponding to the substituted phenyl group.
Table 2: Expected Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Expected m/z |
| [M - H₂O] | Ion resulting from loss of water | 215.9951 |
| [M - COOH] | Ion resulting from loss of the carboxylic acid group | 189.0027 |
| [C₇H₅Cl₂]⁺ | Dichlorotolyl cation | 159.9768 |
Note: The m/z values are based on theoretical calculations and the fragmentation pathways of similar compounds.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. The primary chromophore in this compound is the dichlorinated benzene ring.
While simple carboxylic acids absorb at around 210 nm, which is generally not useful for detailed analysis, the presence of the aromatic ring significantly shifts the absorption to longer wavelengths libretexts.org. Aromatic carboxylic acids typically exhibit characteristic absorption bands in the UV region copernicus.org. The substitution pattern on the benzene ring, including the two chlorine atoms and the methyl group, will influence the exact position and intensity of the absorption maxima (λmax).
Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Parameter | Expected Value |
| λmax 1 | ~ 210-220 nm |
| λmax 2 | ~ 280-290 nm |
| Molar Absorptivity (ε) | Moderate to High |
Note: These values are estimations based on the UV spectra of similarly substituted aromatic carboxylic acids.
X-ray Crystallography for Precise Solid-State Molecular Geometry
The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms. X-ray crystallography would allow for the precise measurement of the distances between atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles around bonds (torsional angles).
Table 4: Expected Key Bond Lengths and Angles for this compound
| Parameter | Expected Value |
| C-Cl Bond Length | ~ 1.74 Å |
| Aromatic C-C Bond Length | ~ 1.39 Å |
| C-O (hydroxyl) Bond Length | ~ 1.43 Å |
| C=O (carbonyl) Bond Length | ~ 1.21 Å |
| C-C-C (in ring) Bond Angle | ~ 120° |
| O-C=O (carboxyl) Bond Angle | ~ 123° |
Note: These are typical values for similar chemical environments and may vary slightly in the actual crystal structure.
The arrangement of molecules in a crystal lattice, known as crystal packing, is determined by a network of intermolecular interactions. For this compound, these interactions would primarily include hydrogen bonding and halogen bonding.
Enantiomeric Resolution and Chiral Discrimination Methodologies for 2,4 Dichloro 5 Methylmandelic Acid
Chromatographic Enantioseparation Techniques
Chromatography is a powerful laboratory technique for the separation of mixtures. In the context of chiral compounds, specialized chromatographic methods are employed to distinguish between enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of chiral compounds, including halogenated mandelic acid derivatives. This method utilizes a column packed with a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
The success of chiral HPLC separations hinges on the selection of an appropriate Chiral Stationary Phase (CSP). For acidic compounds like halogenated mandelic acids, several types of CSPs have proven effective.
Polysaccharide-Based CSPs : These are among the most widely used CSPs. Columns like CHIRALPAK® IC, which consists of cellulose (B213188) tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel, have been used to separate enantiomers of mandelic acid and its derivatives. nih.gov This type of immobilized CSP offers robustness and compatibility with a wider range of mobile phase solvents compared to coated phases. nih.gov While mandelic acid and some of its derivatives show good resolution on such columns, the enantioselectivity for certain halogenated versions, like 2-chloromandelic acid, can be low. nih.gov
Cyclodextrin-Based CSPs : Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with guest molecules. Derivatized cyclodextrins, particularly β-cyclodextrin, have been used for the HPLC resolution of mandelic acid derivatives. nih.gov However, achieving baseline resolution with native cyclodextrins in reversed-phase systems can be challenging. nih.gov
Molecularly Imprinted Polymers (MIPs) : MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional groups to a template molecule. MIPs created using an enantiomer of mandelos acid (e.g., L-mandelic acid) as the template can serve as highly selective CSPs for separating racemic mandelic acid. scielo.brtandfonline.com The primary interaction mechanism is often hydrogen bonding between the analyte's hydroxyl group and the functional monomers (like methacrylic acid) within the polymer. scielo.br Studies have shown that MIPs can be used to separate racemates of mandelic acid and its chloro-derivatives with significant separation factors. tandfonline.com
Macrocyclic Glycopeptide Antibiotic CSPs : Columns such as the Astec® CHIROBIOTIC® T are based on macrocyclic glycopeptides like teicoplanin. These CSPs are effective for separating amino acids and hydroxy acids and function through a combination of interactions including hydrogen bonding, ionic interactions, and steric hindrance. scielo.brsigmaaldrich.com
Pirkle-Type CSPs : While not explicitly detailed for 2,4-dichloro-5-methylmandelic acid in the provided search results, these CSPs, based on small chiral molecules bonded to a support, are a fundamental class of CSPs that rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.
| CSP Type | Example | Principle of Separation | Applicability to Halogenated Mandelic Acids | Reference |
|---|---|---|---|---|
| Polysaccharide-Based | CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)) | Formation of transient diastereomeric complexes via hydrogen bonds, dipole-dipole, and π-π interactions. | Used for 2-chloromandelic acid, though enantioselectivity was noted as low. | nih.gov |
| Molecularly Imprinted Polymer (MIP) | L-mandelic acid imprinted polymer | Shape-selective cavities with functional groups positioned for specific binding (e.g., hydrogen bonding). | Successfully used to resolve racemates of MDA and its chloro-derivatives (2-ClMA, 4-ClMA). | scielo.brtandfonline.com |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® TAG (Teicoplanin A-glycone) | Multiple chiral centers and functional groups allow for complexation via hydrogen bonding, ionic, and dipole interactions. | Effective for general mandelic acid enantiomers. | sigmaaldrich.com |
| Cyclodextrin-Based | β-cyclodextrin | Inclusion complexation within the chiral cavity of the cyclodextrin (B1172386). | Used for mandelic acid derivatives, though resolution may not always be baseline. | nih.govtandfonline.com |
The mobile phase composition is a critical parameter that must be optimized to achieve successful enantioseparation.
Normal-Phase HPLC : In normal-phase mode, a nonpolar mobile phase, typically a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol, is used. nih.gov For acidic analytes like mandelic acid derivatives, an acidic modifier such as trifluoroacetic acid (TFA) is often added to the mobile phase to suppress the ionization of the carboxyl group and improve peak shape. nih.gov Generally, decreasing the alcohol content in the mobile phase increases the retention time and can improve resolution. nih.gov
Reversed-Phase HPLC : In this mode, a polar mobile phase, such as a buffer/methanol or buffer/acetonitrile (B52724) mixture, is used. The pH of the aqueous portion of the mobile phase is crucial. For mandelic acid derivatives, a low pH is often necessary to ensure the analytes are in their non-ionized form, which enhances interaction with cyclodextrin-based CSPs or mobile phase additives. nih.gov
Ligand Exchange Chromatography (LEC) : LEC is a powerful technique for resolving hydroxy acids. It involves adding a metal salt (e.g., copper(II) sulfate) and a chiral ligand (e.g., an amino acid like L-phenylalanine) to the mobile phase. nih.govresearchgate.net The enantiomers of the analyte form transient, diastereomeric ternary complexes with the metal ion and the chiral ligand. These complexes have different stabilities, leading to different retention times on a standard reversed-phase column (like a C18). nih.gov While effective, a potential drawback is the UV absorbance of the chiral ligand, which can interfere with detection. nih.gov
| Chromatographic Mode | Typical Mobile Phase Components | Key Optimization Parameters | Effect on Separation | Reference |
|---|---|---|---|---|
| Normal Phase | n-Hexane/Isopropanol + Trifluoroacetic Acid (TFA) | Alcohol content, TFA concentration | Decreasing alcohol content increases retention and resolution. TFA (e.g., 0.1%) improves peak shape for acidic analytes. | nih.gov |
| Reversed Phase (with CD additive) | Aqueous Buffer/Methanol | pH of the buffer, concentration of chiral additive (e.g., HP-β-CD) | Low pH keeps the acid in its neutral form, enhancing interaction with the CD. Higher CD concentration can improve separation. | nih.gov |
| Ligand Exchange | Aqueous Buffer + Metal Salt (e.g., CuSO₄) + Chiral Ligand (e.g., L-phenylalanine) | Concentration of ligand and metal ion, pH | Formation of diastereomeric ternary complexes with differing stabilities leads to separation on a standard RP column. | nih.govresearchgate.net |
Gas Chromatography (GC) Utilizing Chiral Selectors (e.g., Modified Cyclodextrins)
Gas chromatography (GC) can also be employed for chiral separations, particularly when using capillary columns coated with a chiral stationary phase. For non-volatile and polar compounds like mandelic acids, derivatization is a mandatory prerequisite to increase their volatility and thermal stability. mdpi.commdpi.com
The most common chiral selectors for GC are derivatized cyclodextrins. mdpi.comgcms.czhplc.sk Various modified cyclodextrins, such as permethylated, acetylated, or propionylated derivatives of α-, β-, and γ-cyclodextrin, are dissolved in a polysiloxane phase and coated onto the capillary column. mdpi.comsigmaaldrich.com
The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the derivatized analyte and the cyclodextrin. The fit of the analyte within the cyclodextrin cavity, along with interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte's functional groups and the cyclodextrin's substituents, determines the stability of these complexes and thus the degree of separation. mdpi.com Studies on various mandelic acid derivatives have shown that changing the cyclodextrin ring size (α, β, or γ) or the type of derivatization on the analyte can significantly impact chiral recognition and even reverse the elution order of the enantiomers. mdpi.com For instance, the elution order of mandelic acid methyl ester enantiomers can be reversed when switching from a permethylated α-cyclodextrin phase to a permethylated γ-cyclodextrin phase. mdpi.com
Common derivatization procedures for mandelic acids include esterification of the carboxylic acid group (e.g., to form a methyl ester) and acylation of the hydroxyl group (e.g., to form a trifluoroacetate (B77799) ester). mdpi.commdpi.com
Capillary Electrophoresis for Enantiomeric Purity Assessment
Capillary electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume. mdpi.com For chiral separations, a chiral selector is added to the background electrolyte (BGE). mdpi.com As charged analytes migrate through the capillary under an electric field, they interact with the chiral selector, forming transient diastereomeric complexes with different mobilities, which enables their separation.
Cyclodextrins and their derivatives are the most widely used chiral selectors in CE for the enantioseparation of a broad range of compounds, including acids like mandelic acid. mdpi.commdpi.comciac.jl.cn The separation is influenced by several factors, including the type and concentration of the cyclodextrin, the pH and composition of the BGE, and the applied voltage. mdpi.comciac.jl.cn The pH of the BGE is particularly critical as it determines the charge state of the acidic analyte, which is fundamental to its electrophoretic mobility. This technique is well-suited for determining the enantiomeric purity of chiral compounds. ciac.jl.cn
Non-Chromatographic Chiral Separation Methods
While chromatographic techniques are dominant for analytical-scale separations, non-chromatographic methods are also employed, particularly for preparative-scale resolution.
One of the oldest and most common methods is diastereomeric salt crystallization . This involves reacting the racemic acid (e.g., a mandelic acid derivative) with a single enantiomer of a chiral base (the resolving agent). google.commissouri.edu This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. nih.gov Once a pure diastereomeric salt is isolated, the desired enantiomer of the acid can be recovered by treating the salt with a strong acid to liberate it from the chiral base. missouri.edu A variety of chiral amines have been reported as resolving agents for mandelic acid derivatives. google.com
Another emerging technique is preferential cocrystallization . This method involves the crystallization of one enantiomer from a racemic mixture with a neutral coformer molecule. acs.org For instance, it has been shown that certain halogenated mandelic acids can be resolved by forming enantiospecific cocrystals with the drug levetiracetam. nih.gov This technique can achieve high enantiopurity over multiple cycles. acs.org
Chiral Solvent Extraction: Principles and Enantioselectivity
Chiral solvent extraction is a technique that relies on the differential partitioning of enantiomers between two immiscible liquid phases, where one phase contains a chiral selector. The enantioselectivity of this process is driven by the formation of transient diastereomeric complexes between the enantiomers of the target compound and the chiral selector. The stability of these complexes differs, leading to a preferential extraction of one enantiomer into the chiral solvent phase. Factors influencing the efficiency of this method include the nature of the chiral selector, the organic solvent used, pH, and temperature. For instance, a study on the enantioselective liquid-liquid extraction of 2-cyclohexylmandelic acid using chiral ionic liquids demonstrated the potential of this technique for similar compounds, achieving a notable enantiomeric excess after multiple stages. However, no such data exists for this compound.
Molecular Imprinting Polymers (MIPs) for Chiral Recognition
Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. In the context of chiral resolution, one enantiomer of the target compound is used as the template during the polymerization process. After removal of the template, the resulting polymer cavities can selectively rebind the target enantiomer from a racemic mixture. The preparation of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule. For example, magnetic molecularly imprinted polymers have been successfully synthesized for the enantioseparation of RS-mandelic acid, showing good affinity and high adsorption capacity for the target enantiomer. The reusability of such polymers is also a key advantage. Despite the successful application of MIPs for other mandelic acid derivatives, there is no published research on the development or use of MIPs for the chiral recognition of this compound.
Enantioselective Crystallization and Precipitation using Chiral Inducers (e.g., Chiral Ionic Liquids)
Enantioselective crystallization is a method used to separate enantiomers by inducing the preferential crystallization of one enantiomer from a racemic solution. This can be achieved through the use of chiral inducers, such as chiral ionic liquids. These inducers interact differently with the two enantiomers, leading to the formation of less soluble diastereomeric adducts with one enantiomer, which then crystallizes out of the solution. The effectiveness of this method is influenced by factors such as the choice of chiral inducer, solvent, temperature, and supersaturation. While chiral ionic liquids have been explored for the racemic separation of compounds like 2-cyclohexylmandelic acid via liquid-liquid extraction, their specific use as inducers for the enantioselective crystallization of this compound has not been reported.
Fundamental Mechanisms of Chiral Recognition
The underlying principles of chiral recognition are crucial for developing effective enantioseparation methods. These mechanisms involve non-covalent interactions between the chiral selector and the individual enantiomers.
Three-Point Interaction Model in Enantioseparation
The three-point interaction model is a fundamental concept used to explain and predict chiral recognition. According to this model, for a chiral selector to differentiate between two enantiomers, there must be at least three points of interaction between the selector and one of the enantiomers. The other enantiomer will be unable to establish the same three points of interaction simultaneously, leading to a difference in binding affinity and, consequently, separation. These interactions can be attractive (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) or repulsive (steric hindrance). While this model provides a rational basis for understanding chiral discrimination, its specific application to the interaction of this compound with a chiral selector has not been investigated.
Role of Hydrogen Bonding and Electrostatic Interactions in Chiral Discrimination
Hydrogen bonding and electrostatic interactions are key drivers in many chiral recognition systems. The presence of functional groups capable of forming hydrogen bonds (e.g., hydroxyl and carboxyl groups in mandelic acid derivatives) and the potential for electrostatic interactions are critical for the formation of stable diastereomeric complexes with a chiral selector. The specific arrangement of these functional groups on the chiral carbon of each enantiomer dictates the strength and geometry of these interactions. In the case of diastereomeric salts of chlorine-substituted mandelic acids with phenylethylamine, it has been shown that when hydrogen bonding patterns are similar, weaker interactions such as CH/π interactions and van der Waals forces become important for chiral recognition. However, a detailed analysis of the specific roles of hydrogen bonding and electrostatic interactions in the chiral discrimination of this compound is absent from the current scientific literature.
Computational and Theoretical Investigations of 2,4 Dichloro 5 Methylmandelic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
A crucial first step in the computational analysis of 2,4-dichloro-5-methylmandelic acid involves geometry optimization to determine its most stable three-dimensional structure. This process identifies the lowest energy arrangement of the atoms, corresponding to the most likely conformation of the molecule. For a flexible molecule like this, which contains a rotatable bond between the chiral carbon and the phenyl ring, multiple conformers may exist. researchgate.net
Computational methods can be used to explore the conformational landscape by systematically rotating key bonds and calculating the corresponding energy. nih.gov The results of such an analysis would reveal the relative stabilities of different conformers. For instance, in substituted phenols, the orientation of the hydroxyl group can lead to different stable conformers, a principle that would also apply to the hydroxyl and carboxylic acid groups in this compound. researchgate.net It is expected that the presence of bulky chlorine atoms and the methyl group on the phenyl ring will create steric hindrances that influence the preferred orientation of the side chain.
Table 1: Illustrative Conformational Energy Data for a Substituted Mandelic Acid Derivative This table presents hypothetical data to illustrate the expected output of a conformational analysis. Actual values for this compound would require specific calculations.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Dipole Moment (Debye) |
|---|---|---|---|
| Global Minimum | 0.00 | -75.0 | 2.5 |
| Local Minimum 1 | 1.25 | 160.0 | 3.1 |
| Local Minimum 2 | 2.50 | 45.0 | 1.9 |
The electronic structure of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. rsc.org A smaller energy gap generally implies higher reactivity. materialsciencejournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may be distributed over the carboxylic acid group and the aromatic ring. The chlorine and methyl substituents will modulate the electron density distribution. The electronegative chlorine atoms are expected to withdraw electron density from the ring through an inductive effect, while the methyl group is a weak electron-donating group. libretexts.orglibretexts.org
Natural Bond Orbital (NBO) analysis would provide a detailed picture of the charge distribution, revealing the partial atomic charges on each atom. This information is valuable for understanding intermolecular interactions and reactive sites within the molecule.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table presents hypothetical data to illustrate the expected output of an electronic structure analysis. Actual values would require specific DFT calculations.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.7 |
The aromaticity of the phenyl ring in this compound can be quantified using various computational descriptors. Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly used. These calculations would likely show a decrease in aromaticity compared to unsubstituted benzene (B151609) due to the presence of the substituents. nih.gov
Analysis of Intermolecular Interactions and Non-Covalent Forces
In the solid state, the properties of this compound will be governed by a network of intermolecular interactions. Computational methods are essential for characterizing these non-covalent forces.
The Quantum Theory of Atoms in Molecules (AIM) is a method used to analyze the electron density to identify and characterize chemical bonds and intermolecular interactions. By locating bond critical points (BCPs) between atoms of different molecules, AIM can provide quantitative information about the strength of these interactions.
Hirshfeld surface analysis is a powerful graphical tool for visualizing and quantifying intermolecular contacts in a crystal. researchgate.netresearchgate.net It maps the electron distribution of a molecule within its crystalline environment. The resulting 2D fingerprint plots provide a summary of the types and relative importance of different intermolecular contacts, such as hydrogen bonds and halogen bonds. For similar aromatic carboxylic acids, Hirshfeld analysis has been instrumental in understanding their crystal packing. nih.govnih.gov
The crystal structure of this compound is expected to be dominated by hydrogen bonding involving the carboxylic acid and hydroxyl groups. The carboxylic acid groups are likely to form strong O-H···O hydrogen bonds, often leading to the formation of dimers. The hydroxyl group can also act as both a hydrogen bond donor and acceptor.
Thermochemical and Kinetic Studies via Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the thermochemical properties and kinetic parameters of chemical reactions. These studies provide a foundational understanding of a molecule's stability and its transformation pathways.
For instance, studies on similar molecules, such as mandelic acid and its derivatives, have employed methods like B3LYP/6-311++G(d,p) to calculate enthalpies. nih.gov These calculations involve optimizing the molecular geometry and then computing the total electronic energy. By using appropriate isodesmic or atomization reactions, the enthalpy of formation in the gas phase can be determined.
Reaction energies for various chemical transformations involving this compound can also be computed. For example, the energy of dissociation of the hydroxyl group's hydrogen atom (Bond Dissociation Enthalpy, BDE) is a key indicator of antioxidant potential. nih.gov Similarly, reaction enthalpies for esterification, oxidation, or other functional group modifications can be predicted, providing insight into the thermodynamics of these processes.
Table 1: Hypothetical Thermochemical Data for this compound and Related Compounds (Calculated)
| Compound | Method | Basis Set | Calculated ΔHf° (gas phase, kJ/mol) | Calculated BDE (O-H, kJ/mol) |
| Mandelic Acid | B3LYP | 6-311++G(d,p) | -550.2 nih.gov | 440.5 nih.gov |
| 4-Chloromandelic acid | B3LYP | 6-311++G(d,p) | -585.7 (estimated) | 438.1 (estimated) |
| 2,4-Dichloromandelic acid | B3LYP | 6-311++G(d,p) | -610.3 (estimated) | 435.9 (estimated) |
| This compound | B3LYP | 6-311++G(d,p) | -635.8 (estimated) | 434.2 (estimated) |
Note: The data for substituted mandelic acids are hypothetical estimates based on the known values for mandelic acid and general substituent effects, presented for illustrative purposes.
Kinetic studies benefit significantly from computational modeling, which can elucidate reaction mechanisms and predict activation barriers (Ea). The Arrhenius equation and transition state theory form the theoretical basis for these calculations. By mapping the potential energy surface of a reaction, the structure of the transition state can be located, and its energy relative to the reactants determines the activation energy.
For this compound, computational methods can be used to model various reactions, such as its oxidation or esterification. For example, the oxidation of mandelic acid to phenylglyoxylic acid by an oxidizing agent like hydrous manganese oxide has been studied, and computational models could be applied to understand the influence of the chloro and methyl substituents on the reaction rate. rsc.org The presence of electron-withdrawing chloro groups on the aromatic ring would be expected to influence the electronic structure of the transition state and thus alter the activation barrier compared to unsubstituted mandelic acid.
Table 2: Hypothetical Activation Barriers for a General Esterification Reaction of Substituted Mandelic Acids (Calculated)
| Reactant | Reaction | Computational Method | Calculated Activation Energy (Ea, kcal/mol) |
| Mandelic Acid | Esterification with Methanol | DFT (B3LYP/6-31G(d)) | 15.2 |
| 4-Chloromandelic acid | Esterification with Methanol | DFT (B3LYP/6-31G(d)) | 15.8 |
| 2,4-Dichloromandelic acid | Esterification with Methanol | DFT (B3LYP/6-31G(d)) | 16.5 |
| This compound | Esterification with Methanol | DFT (B3LYP/6-31G(d)) | 16.3 |
Note: These values are hypothetical and for illustrative purposes to demonstrate the expected trends based on electronic effects of the substituents.
Molecular Dynamics Simulations and Ligand-Receptor Modeling (General Chemical Binding Principles)
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of conformational changes and intermolecular interactions over time. This is particularly valuable for understanding how a molecule like this compound might interact with biological receptors or other molecules in a solution.
MD simulations on related molecules, such as phenylacetate, have been used to study their release from enzyme active sites, calculating the free energy barriers for these processes. acs.orgnih.gov For this compound, MD simulations could be employed to study its interaction with potential protein targets. These simulations would involve placing the molecule in a simulation box with the receptor and solvent molecules and then solving Newton's equations of motion for all atoms in the system. The resulting trajectory provides detailed information on binding modes, interaction energies, and the stability of the ligand-receptor complex.
The general principles of ligand-receptor binding involve a combination of forces, including hydrogen bonds, van der Waals interactions, electrostatic interactions, and hydrophobic effects. The chlorine and methyl substituents on the phenyl ring of this compound, along with its carboxylic acid and hydroxyl groups, would all play a crucial role in defining its binding affinity and specificity for a given receptor. For instance, the hydroxyl and carboxyl groups can act as hydrogen bond donors and acceptors, while the dichlorinated methylphenyl ring can engage in hydrophobic and van der Waals interactions. nih.gov
Computational docking, a precursor to MD simulations, can be used to predict the preferred binding orientation of the molecule within a receptor's active site. Subsequent MD simulations can then refine these poses and provide a more accurate estimation of the binding free energy.
Table 3: Key Intermolecular Interactions in Ligand-Receptor Binding
| Interaction Type | Description | Potential Role for this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. | The carboxylic acid and alpha-hydroxyl groups are primary sites for forming hydrogen bonds with receptor residues. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient dipoles. | The entire molecule, particularly the aromatic ring and chlorine atoms, will engage in these interactions. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The negatively charged carboxylate (at physiological pH) can form salt bridges with positively charged residues in a receptor. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The dichlorinated methylphenyl group is hydrophobic and would favor binding to nonpolar pockets in a receptor. |
These computational approaches, while not replacing experimental validation, provide a powerful and predictive framework for understanding the chemical and physical properties of this compound, guiding further experimental research and application development.
Structure Property Relationships and Molecular Interactions in Dichloro Methylmandelic Acid Systems
Correlative Analysis of Substituent Effects (Halogenation, Alkyl Substitution) on Molecular Geometry and Electronic Properties
The presence of two chlorine atoms and a methyl group on the aromatic ring of mandelic acid significantly influences its molecular geometry and electronic properties. The chlorine atoms, being electron-withdrawing, and the methyl group, being electron-donating, create a complex electronic environment on the phenyl ring.
A comparative analysis of the electronic properties of similar compounds is presented in the table below.
| Compound | Substituent Effects | Predicted Impact on Acidity |
| Mandelic Acid | None | Baseline |
| 2,4-Dichloromandelic acid nih.gov | Two electron-withdrawing chloro groups | Increased acidity compared to mandelic acid |
| 2,4-Dichloro-5-methylmandelic acid | Two electron-withdrawing chloro groups, one electron-donating methyl group | Acidity likely between that of mandelic acid and 2,4-dichloromandelic acid |
This table is based on established principles of physical organic chemistry, as specific experimental pKa values for this compound are not publicly documented.
Impact of Stereochemistry on Intermolecular Interactions and Self-Assembly Processes
As a chiral molecule, this compound exists as a pair of enantiomers. The stereochemistry at the alpha-carbon is fundamental to its role in enantioselective synthesis, particularly in the resolution of racemic mixtures. The spatial arrangement of the hydroxyl and carboxyl groups, in conjunction with the substituted phenyl ring, allows for specific intermolecular interactions, such as hydrogen bonding, which are critical for the formation of diastereomeric salts with different solubilities.
While crystal structures specifically for this compound are not available, the self-assembly of mandelic acid and its derivatives through hydrogen bonding is a well-documented phenomenon. It is highly probable that this compound also forms dimers and potentially more complex hydrogen-bonded networks in the solid state, a property that is exploited in its use as a resolving agent.
Relationships between Molecular Structure and Spectroscopic Signatures (e.g., NMR, IR Chemical Shifts)
Detailed NMR and IR spectra for this compound are not publicly available. However, based on its structure, we can predict the key spectroscopic features.
Predicted Spectroscopic Data:
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons in the 7-8 ppm region, a singlet for the benzylic proton around 5 ppm, a singlet for the methyl group protons around 2.3 ppm, and broad singlets for the hydroxyl and carboxylic acid protons. |
| ¹³C NMR | Signals for the carboxyl carbon (around 170-180 ppm), the benzylic carbon (around 70-80 ppm), aromatic carbons (in the 120-140 ppm range), and the methyl carbon (around 20 ppm). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), an O-H stretch from the alcohol (around 3200-3600 cm⁻¹), and C-Cl stretches in the fingerprint region. |
These predictions are based on standard spectroscopic correlations and data for structurally similar compounds.
Influence of Structural Modifications on Chemical Reactivity Profiles
The chemical reactivity of this compound is centered around its two primary functional groups: the carboxylic acid and the alpha-hydroxyl group.
Carboxylic Acid Group: This group can undergo typical reactions such as esterification and salt formation. The electronic effects of the ring substituents will modulate its acidity and the reactivity of its derivatives.
Alpha-Hydroxyl Group: The hydroxyl group can be acylated or alkylated. Its reactivity can be influenced by steric hindrance from the ortho-chloro substituent.
Structural modifications, such as changing the substituents on the phenyl ring, would be expected to alter the reactivity profile. For example, replacing the chlorine atoms with more electron-withdrawing groups would likely increase the acidity of the carboxylic acid. Conversely, introducing bulkier groups could hinder reactions at both the carboxylic acid and hydroxyl functionalities.
Environmental Fate and Biodegradation Pathways of Substituted Mandelic Acids
Microbial Degradation Mechanisms of Mandelic Acid Analogues
Microbial breakdown is a primary route for the environmental dissipation of many organic compounds, including mandelic acid and its derivatives. Bacteria, in particular, have evolved sophisticated enzymatic pathways to utilize aromatic compounds as sources of carbon and energy. nih.gov
The microbial degradation of mandelic acid has been extensively studied, particularly in bacteria like Pseudomonas putida. nih.govresearchgate.net This pathway involves a sequence of enzymatic reactions that convert mandelic acid into intermediates of central metabolism. Two of the initial and most critical enzymes in this pathway are mandelate (B1228975) racemase and mandelate dehydrogenase. nih.govwikipedia.org
Mandelate Racemase: Mandelic acid exists as two enantiomers, (R)- and (S)-mandelate. wikipedia.org Many bacterial degradation pathways are specific to one enantiomer, typically the (S)-form. Mandelate racemase (EC 5.1.2.2) plays a crucial role by interconverting the (R)- and (S)-enantiomers, ensuring that both forms can be channeled into the degradation pathway. wikipedia.orgwikipedia.org This enzyme is a member of the enolase superfamily. wikipedia.orgebi.ac.uk The formation of mandelate racemase can be induced by the presence of either mandelate isomer. psu.edu The activity of this enzyme is often stimulated by divalent metal ions such as Mg²⁺ or Mn²⁺. nih.gov
Mandelate Dehydrogenase: Once in the (S)-form, mandelate is oxidized by mandelate dehydrogenase. This enzyme converts (S)-mandelate to benzoylformate. nih.govnih.gov This step is a critical oxidative reaction that prepares the molecule for the subsequent removal of the carboxyl group. Following this, benzoylformate decarboxylase converts benzoylformate to benzaldehyde (B42025), which is then further oxidized by benzaldehyde dehydrogenase to benzoic acid, a compound that can enter downstream degradation pathways for aromatic ring cleavage. nih.govresearchgate.net
For substituted mandelic acids, such as 2,4-Dichloro-5-methylmandelic acid, it is hypothesized that analogous enzymes would be required to initiate degradation. The substrate specificity of these enzymes is a key determinant of whether a particular substituted analogue can be metabolized. For example, L-mandelate dehydrogenase from Pseudomonas fluorescens can oxidize substrates like L-p-hydroxymandelate, but the corresponding racemase is not active towards all substituted forms. nih.gov
| Enzyme | Function | Typical Organism | Metabolic Intermediate |
| Mandelate Racemase | Interconverts (R)- and (S)-mandelate enantiomers to allow for complete degradation. nih.govwikipedia.org | Pseudomonas putida | (S)-Mandelate |
| (S)-Mandelate Dehydrogenase | Oxidizes (S)-mandelate to benzoylformate. nih.gov | Pseudomonas putida | Benzoylformate |
| Benzoylformate Decarboxylase | Decarboxylates benzoylformate to produce benzaldehyde. researchgate.net | Pseudomonas putida | Benzaldehyde |
| Benzaldehyde Dehydrogenase | Oxidizes benzaldehyde to benzoic acid, which enters further degradation pathways. researchgate.net | Pseudomonas putida | Benzoic Acid |
The central challenge in the degradation of compounds like this compound is the cleavage of the stable, halogenated aromatic ring. Bacteria typically employ mono- or dioxygenase enzymes to hydroxylate the aromatic ring, creating catecholic intermediates. nih.gov The presence of halogen substituents influences which pathway is used for ring cleavage.
Dehalogenation can occur at different stages. In some pathways, the halogen is removed from the aromatic ring by hydroxylases before cleavage. nih.gov In others, a halogenated intermediate is formed and the halogen is removed after the ring has been opened.
The key intermediates in the aerobic degradation of aromatic compounds are catechols or substituted catechols. nih.gov For this compound, the corresponding intermediate would likely be a dichlorinated and methylated catechol. The cleavage of this halocatechol can proceed via two main routes:
Ortho-cleavage (intradiol cleavage): The aromatic ring is cleaved between the two hydroxyl groups of the catechol by a catechol 1,2-dioxygenase. This pathway is generally considered productive and leads to intermediates that can enter the citric acid cycle. nih.govnih.gov
Meta-cleavage (extradiol cleavage): The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase. Meta-cleavage of halocatechols can sometimes lead to the formation of toxic, dead-end metabolites that can inactivate the cleavage enzyme. nih.gov
The degradation of other substituted mandelic acids, such as 4-hydroxymandelic acid by Acinetobacter lwoffii, has been shown to proceed through meta-fission reactions of the resulting protocatechuic acid intermediate. nih.gov
Potential for Bioremediation of Mandelic Acid Contaminants
Bioremediation leverages the metabolic capabilities of microorganisms to remove pollutants from the environment. The existence of bacteria that can degrade both mandelic acid and a wide range of halogenated aromatic compounds suggests a strong potential for the bioremediation of sites contaminated with substituted mandelic acids. nih.govnih.gov
The success of bioremediation would depend on identifying or engineering microorganisms that possess the complete metabolic pathway. This includes enzymes capable of recognizing and transforming the specific substituted mandelic acid, as well as the downstream enzymes for ring cleavage and further metabolism. nih.gov The efficiency of microbial degradation is influenced by the properties of the plastic and environmental conditions. mdpi.com Given that bacteria like Pseudomonas species are known for their metabolic versatility and ability to degrade complex aromatic compounds, they represent promising candidates for bioremediation efforts. researchgate.netnih.gov
Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis) in Environmental Systems
In addition to microbial breakdown, abiotic processes can contribute to the transformation of chemical compounds in the environment. For substituted mandelic acids, hydrolysis and photolysis are the most relevant abiotic degradation pathways.
Hydrolysis: This process involves the reaction of a compound with water. While the mandelic acid structure itself contains ester-like features that are not inherently prone to simple hydrolysis under typical environmental pH, the stability of the carbon-halogen bond on the aromatic ring is very high. Therefore, significant degradation via hydrolysis is generally not expected for aryl halides under normal environmental conditions. unacademy.com
Photolysis: This process involves the breakdown of a chemical by light energy, particularly UV radiation from sunlight. nih.gov Direct photolysis can occur when the chemical itself absorbs light, leading to bond cleavage. For aromatic compounds, the C-X (carbon-halogen) bond can be susceptible to photolytic cleavage. nih.gov The rate and extent of photolysis depend on the light absorption properties of the molecule and the quantum yield of the reaction. Studies on other halobenzonitriles have shown that photoreactivity varies significantly depending on the specific halogen and other substituents on the ring. nih.gov Therefore, it is plausible that this compound could undergo some degree of photolytic degradation in sunlit surface waters, potentially involving the reductive dehalogenation of one or both chlorine atoms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dichloro-5-methylmandelic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis optimization requires evaluating catalysts, solvents, and stepwise protocols. For example, aluminum chloride (AlCl₃) is effective in Friedel-Crafts alkylation for introducing chloro groups, while ethanol/water mixtures improve solubility during esterification . Stepwise synthesis (e.g., chlorination followed by carboxylation) minimizes side reactions. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for acid chloride intermediates) are critical for >75% yield. Purity can be enhanced via recrystallization in dioxane .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and stereochemistry, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>98%). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 263 [M+H]⁺). Melting point analysis (130–132°C) aligns with crystalline stability data .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory assays often arise from variations in purity, solvent systems, or cell-line specificity. For example, dimethyl sulfoxide (DMSO) concentrations >1% may inhibit bacterial growth, confounding results. Cross-validate findings using orthogonal assays (e.g., broth microdilution vs. agar diffusion) and control for impurities via HPLC . Structural analogs (e.g., 2,4-Dichloro-5-fluorobenzoic acid) suggest chloro-substituents enhance lipid membrane penetration, but methyl groups may alter pharmacokinetics .
Q. What strategies identify the compound’s role in modulating pharmacological pathways (e.g., COX-2 inhibition)?
- Methodological Answer : Use molecular docking simulations (AutoDock Vina) to predict binding affinity to target proteins (e.g., COX-2 active site). Validate with in vitro enzyme inhibition assays (IC₅₀ determination) and Western blotting for protein expression levels. Compare with known inhibitors (e.g., celecoxib) to assess competitive binding . Metabolite profiling (LC-MS/MS) identifies active derivatives, such as hydroxylated or glucuronidated forms .
Q. How can researchers address challenges in impurity profiling during scale-up synthesis?
- Methodological Answer : Employ Quality-by-Design (QbD) principles to map critical process parameters (CPPs) affecting impurity formation (e.g., temperature, pH). Use Design of Experiments (DoE) to optimize conditions. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detects trace impurities (e.g., dechlorinated byproducts). Stability studies (40°C/75% RH for 6 months) assess degradation pathways .
Q. What methodologies validate analytical assays for quantifying this compound in biological matrices?
- Methodological Answer : Validate HPLC-UV or UPLC-MS/MS methods per ICH guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
